![molecular formula C19H18N4O2 B5559910 ethyl 2-methyl-4-(4-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5559910.png)

ethyl 2-methyl-4-(4-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

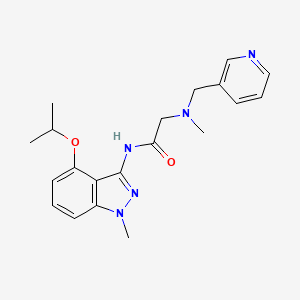

Synthesis Analysis

The synthesis of related compounds typically involves the interaction of specific acetate derivatives with various arylidinemalononitrile derivatives or cyanoacrylate derivatives in specific solvent conditions, such as EtOH/TEA or MeOH/TEA solutions, to yield complex pyrimidine, pyridine, and benzimidazole derivatives. For instance, a synthesis route involves the reaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives to produce ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives and their reactions, showcasing the complexity and versatility of synthetic pathways for such compounds (Mohamed, 2021).

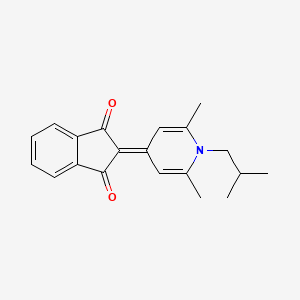

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple heterocyclic rings, including pyrimidine, pyridine, and benzimidazole moieties. The structural analysis often involves spectroscopic methods and elemental analysis to confirm the formation of the desired compounds. The detailed molecular structure is crucial for understanding the compound's reactivity and properties. For instance, the synthesis and structural elucidation of ethyl 6-aryl-4-oxo-4,6-dihydro-1(12)(13)H-pyrimido[2′,1′:4,5][1,3,5]triazino[1,2-a]-benzimidazole-3-carboxylates involved NMR spectroscopy to investigate tautomerism, demonstrating the compound's complex structural dynamics (Dolzhenko et al., 2006).

Scientific Research Applications

Metabolism and Disposition in Humans

Research by Blech et al. (2008) on the metabolism and disposition of dabigatran, a direct thrombin inhibitor, in humans reveals how complex molecules are metabolized and excreted. The study found that dabigatran etexilate, the prodrug of dabigatran, is rapidly converted to dabigatran, highlighting the importance of esterase-mediated hydrolysis in the metabolic pathway. This study provides insights into the pharmacokinetics of similar complex molecules, suggesting potential applications in designing drugs with specific metabolic and excretion profiles (Blech et al., 2008).

Environmental and Dietary Exposure

The study on the occurrence of parabens and their metabolites in Chinese university students by Zhang et al. (2020) indicates the widespread exposure to environmental chemicals and their metabolites through everyday products. Although not directly related to the specified compound, this research underscores the relevance of studying the presence and effects of synthetic compounds and their metabolites in humans, which could be extended to include various other chemicals, including complex pharmaceuticals and industrial compounds (Zhang et al., 2020).

Detection and Analysis for Doping Control

Kwiatkowska et al. (2018) investigated the detection of bemitil and its metabolite in urine for doping control analysis. This study demonstrates the methods and importance of identifying and quantifying specific compounds and their metabolites in biological samples for regulatory and safety purposes. Such analytical techniques are crucial for a wide range of scientific applications, including drug development, forensic analysis, and environmental monitoring (Kwiatkowska et al., 2018).

Mechanism of Action

Target of Action

Similar compounds, such as triazole-pyrimidine hybrids, have been studied for their neuroprotective and anti-neuroinflammatory properties . They have shown promising results in human microglia and neuronal cell models .

Mode of Action

Related compounds have shown to interact with active residues of atf4 and nf-kb proteins . These proteins play crucial roles in cellular stress responses and inflammatory pathways, respectively .

Biochemical Pathways

The compound may affect several biochemical pathways. For instance, triazole-pyrimidine hybrids have shown to inhibit ER stress and apoptosis, as well as the NF-kB inflammatory pathway . These pathways are critical in neuroprotection and anti-inflammatory responses .

Result of Action

Related compounds have shown promising neuroprotective and anti-inflammatory properties . They have demonstrated significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

properties

IUPAC Name |

ethyl 2-methyl-4-pyridin-4-yl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2/c1-3-25-18(24)16-12(2)21-19-22-14-6-4-5-7-15(14)23(19)17(16)13-8-10-20-11-9-13/h4-11,17H,3H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNQKGLPEQOYAFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=NC3=CC=CC=C3N2C1C4=CC=NC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-methyl-4-pyridin-4-yl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-fluorobenzyl){2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}methylamine](/img/structure/B5559846.png)

![2-{2-ethoxy-4-[(hydroxyimino)methyl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B5559871.png)

![4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylcarbonyl)-1-(3-pyridinylmethyl)-2-pyrrolidinone](/img/structure/B5559888.png)

![N-benzyl-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B5559892.png)

![1-(4-methylphenyl)-4-[(tetrahydro-2H-pyran-2-ylmethoxy)acetyl]-2-piperazinone](/img/structure/B5559897.png)

![N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5559898.png)

![5-{4-[3-(2-methoxy-1-methylethyl)-3H-imidazo[4,5-b]pyridin-2-yl]butanoyl}-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B5559904.png)

![3-(4-chlorophenyl)-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B5559917.png)